2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dichloro-4-oxopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMXEEQESUEMSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204732 |

Source

|

| Record name | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-37-2 |

Source

|

| Record name | 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-oxo-4H-pyridine-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-4-OXO-1(4H)-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7BG3284LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS No. 56187-37-2), a halogenated pyridone derivative of significant interest in synthetic and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for its characterization. Furthermore, it explores its current and potential applications, primarily as a versatile chemical intermediate and a critical analytical standard in the pharmaceutical industry. The guide concludes with detailed, field-tested experimental protocols and safety considerations to empower researchers in their laboratory applications.

Core Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a dichlorinated pyridone core N-substituted with an acetic acid moiety. This unique combination of a reactive heterocyclic ring and a carboxylic acid functional group makes it a valuable building block in organic synthesis.

Chemical Structure and Identifiers

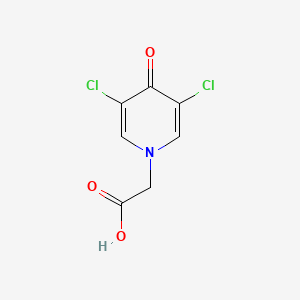

The molecular structure consists of a 4-pyridone ring chlorinated at the 3 and 5 positions, with an acetic acid group attached to the ring's nitrogen atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 56187-37-2 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.02 g/mol | [1] |

| IUPAC Name | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | [1] |

| InChI Key | MFMXEEQESUEMSB-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=O)C(=CN1CC(=O)O)Cl)Cl | [1] |

| Synonyms | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid, 3,5-Dichloro-4-pyridone-1-acetic acid |[2] |

Physicochemical Data

Quantitative descriptors are crucial for predicting the compound's behavior in various systems, from reaction solvents to biological membranes.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance | Source |

|---|---|---|---|

| XLogP3 | -0.3 | Indicates high hydrophilicity. | [1] |

| Topological Polar Surface Area (TPSA) | 57.6 Ų | Influences membrane permeability and solubility. | [1] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton is the primary donor. | [1] |

| Hydrogen Bond Acceptor Count | 4 | The two oxygens and the nitrogen can act as acceptors. | [1] |

| Rotatable Bond Count | 2 | Confers some conformational flexibility. |[1] |

Synthesis and Characterization

The synthesis of this molecule is straightforward, relying on established heterocyclic chemistry. Its characterization requires standard analytical techniques to ensure purity and structural integrity.

Representative Synthetic Route

The most logical and common pathway to this compound is through the N-alkylation of 3,5-dichloro-4-pyridone. This precursor is commercially available. The reaction involves the deprotonation of the pyridone nitrogen, followed by nucleophilic attack on an acetic acid synthon, such as ethyl bromoacetate. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

Causality: The nitrogen atom in 4-pyridones is nucleophilic and readily undergoes alkylation. Using a base like potassium carbonate is essential to deprotonate the N-H group, creating a more potent nucleophile. The choice of a haloacetate ester (e.g., ethyl bromoacetate) provides the acetic acid side chain in a protected form, preventing self-reaction. Subsequent acidic or basic hydrolysis is a standard and high-yielding method to deprotect the carboxylic acid.

Sources

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

Introduction

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a dichlorinated pyridone core with an N-acetic acid side chain, is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of alternative routes. The information presented herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from the readily available 4-hydroxypyridine. This pathway is characterized by its logical progression, first establishing the dichlorinated pyridone core, followed by the strategic addition of the acetic acid moiety via N-alkylation.

Step 1: Synthesis of 3,5-Dichloro-4-pyridone

The initial step focuses on the electrophilic chlorination of 4-hydroxypyridine (also known as 4-pyridone). The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution at the 3 and 5 positions.

Mechanistic Insight: The hydroxyl group at the 4-position is a powerful activating group, directing electrophiles to the ortho positions (C3 and C5). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of chlorinating agent and solvent is crucial to achieve high yields and selectivity. While various chlorinating agents can be employed, sulfuryl chloride in a suitable solvent is a common and effective choice.

Experimental Protocol: Chlorination of 4-Hydroxypyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend 4-hydroxypyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add sulfuryl chloride (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. The product, 3,5-dichloro-4-pyridone, will precipitate out of the solution.[1]

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 3,5-dichloro-4-pyridone as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: N-Alkylation and Hydrolysis

The second step involves the N-alkylation of the newly synthesized 3,5-dichloro-4-pyridone with an ethyl chloroacetate followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Mechanistic Insight: The alkylation of 4-pyridones can occur at either the nitrogen or the oxygen atom, as both are nucleophilic centers.[2] To favor N-alkylation, the reaction is typically carried out in the presence of a base that deprotonates the pyridone, forming the pyridonate anion. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can also promote N-alkylation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridonate anion attacks the electrophilic carbon of ethyl chloroacetate.[3][4] The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Experimental Protocol: N-Alkylation and Hydrolysis

-

N-Alkylation Reaction Setup: To a solution of 3,5-dichloro-4-pyridone (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Reagent Addition: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Workup and Isolation of Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Hydrolysis: Suspend the crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Final Product Isolation: Cool the reaction mixture and acidify to a pH of 2-3 with concentrated hydrochloric acid. The final product, this compound, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for higher purity.

Caption: Primary two-step synthesis pathway.

Alternative Synthesis Pathway: Convergent Approach

An alternative strategy involves a more convergent approach where a precursor already containing a nitrogen-linked side chain is cyclized to form the pyridone ring, which is subsequently chlorinated. This method can offer advantages in terms of regioselectivity and overall efficiency in certain contexts.

Step 1: Synthesis of N-(Carboxymethyl)-4-aminopyridine Precursor

This initial step involves the reaction of a suitable pyridine derivative with an appropriate C2-synthon to introduce the acetic acid side chain. For instance, reacting 4-aminopyridine with ethyl bromoacetate followed by hydrolysis.

Step 2: Cyclization to form 1-(Carboxymethyl)-4-pyridone

The precursor from the previous step can be induced to cyclize under specific conditions to form the 4-pyridone ring system.

Step 3: Chlorination

The final step is the chlorination of the 1-(carboxymethyl)-4-pyridone intermediate at the 3 and 5 positions to yield the target molecule.

Experimental Protocol: Alternative Pathway

Details for this pathway are less commonly reported and may require more specialized starting materials and conditions. The general steps would be:

-

Synthesis of Ethyl 2-((4-pyridinyl)amino)acetate: React 4-aminopyridine with ethyl bromoacetate in the presence of a non-nucleophilic base.

-

Hydrolysis to 2-((4-pyridinyl)amino)acetic acid: Hydrolyze the ester to the corresponding carboxylic acid.

-

Cyclization: This step is often the most challenging and may involve thermal or acid-catalyzed conditions to form the 4-pyridone ring.

-

Chlorination: Similar to the primary pathway, chlorination of the cyclized product using a suitable chlorinating agent would yield the final product.

Caption: Alternative convergent synthesis pathway.

Data Summary and Comparison

| Parameter | Primary Pathway | Alternative Pathway |

| Starting Materials | 4-Hydroxypyridine, Sulfuryl Chloride, Ethyl Chloroacetate | 4-Aminopyridine, Ethyl Bromoacetate |

| Number of Steps | 2 (Chlorination, N-Alkylation/Hydrolysis) | 3-4 (Side-chain addition, Cyclization, Chlorination) |

| Key Challenges | Controlling N- vs. O-alkylation | Ring cyclization step can be low yielding |

| Overall Yield | Generally moderate to good | Potentially lower due to more steps |

| Scalability | More established and scalable | May require more optimization for large scale |

| Reagent Availability | Readily available starting materials | Starting materials are also common |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step primary pathway involving the initial chlorination of 4-hydroxypyridine followed by a selective N-alkylation and subsequent hydrolysis. This method is robust, scalable, and utilizes readily accessible starting materials. While alternative pathways exist, they often present greater synthetic challenges, particularly in the ring-forming step. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final compound. The protocols and mechanistic discussions provided in this guide offer a solid foundation for any scientist embarking on the synthesis of this important pharmaceutical intermediate.

References

-

The alkylation of 4-pyridone - Youngstown State University. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Chemical and Physical Properties of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid, a key heterocyclic compound, holds significant importance as a pharmaceutical intermediate, notably in the synthesis of antibiotics such as cefoxitin.[1] A thorough understanding of its chemical and physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule, supported by established experimental methodologies and insights relevant to the field of drug development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unambiguous identifiers.

The structural formula of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is presented below. The molecule features a pyridinone ring substituted with two chlorine atoms at the 3 and 5 positions, and an acetic acid moiety attached to the nitrogen atom.

Caption: Chemical structure of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.

Table 1: Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | [2] |

| CAS Number | 56187-37-2 | [3][4] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [2][3][4] |

| Molecular Weight | 222.02 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

Physicochemical Properties

The physicochemical properties of a drug intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, and distribution, and are therefore essential for process development and formulation.

Table 2: Key Physicochemical Parameters

| Property | Value | Experimental Method | Source(s) |

| Melting Point | 259-263 °C | Capillary Method | |

| Boiling Point | 364.1 °C at 760 mmHg (Predicted) | Not applicable (decomposition likely) | |

| Density | 1.7 g/cm³ (Predicted) | ||

| Water Solubility | Slightly soluble | Shake-Flask Method | [1] |

| pKa | 3.60 ± 0.10 (Predicted) | Potentiometric Titration | |

| LogP (Octanol-Water Partition Coefficient) | 1.5 (Predicted) | Shake-Flask or HPLC Method | [2] |

Solubility

The aqueous solubility of a pharmaceutical intermediate is a crucial factor affecting reaction kinetics in aqueous media and the ease of purification. (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is described as being "slightly soluble" in water.[1]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable measurement of the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination.

Causality Behind Experimental Choices: The extended equilibration time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid and the solution, avoiding the overestimation of solubility that can occur with kinetic methods. The choice of a buffer, such as Phosphate-Buffered Saline (PBS), is important for maintaining a constant pH, as the solubility of ionizable compounds like this one is pH-dependent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with other molecules. The predicted pKa for (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is approximately 3.60.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the clarity of the inflection point provide an internal check on the quality of the data. The use of a co-solvent may be necessary due to the compound's limited aqueous solubility, and the pKa can be extrapolated to zero co-solvent concentration to obtain the aqueous pKa.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent protons on the pyridinone ring and the methylene protons of the acetic acid side chain. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbons (of the pyridinone and the carboxylic acid) will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The NIST WebBook indicates the availability of an IR spectrum for this compound.[3][4]

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic/Alkene) | ~3100 - 3000 | Stretching |

| C-H (Alkane) | ~2900 | Stretching |

| C=O (Carboxylic Acid) | ~1710 | Stretching |

| C=O (Pyridone) | ~1650 | Stretching |

| C=C / C=N (Ring) | ~1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | ~1300 | Stretching |

| C-Cl | ~800 - 600 | Stretching |

Interpretation Insights: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The two distinct carbonyl stretching frequencies can help in confirming the presence of both the carboxylic acid and the pyridone functionalities. The presence of characteristic bands for both Lewis and Brønsted acid sites can be further investigated using pyridine-adsorbed FTIR.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The NIST WebBook provides access to the electron ionization mass spectrum of this compound.[3][4]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222 for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks at approximately 65% and 10% of the M⁺ peak intensity, respectively.

-

Fragmentation: Common fragmentation pathways for halogenated pyridines and carboxylic acids can be expected.[7][8][9][10] This may include the loss of the carboxylic acid group, chlorine atoms, and cleavage of the pyridinone ring. The fragmentation of related 2-chloro pyridones often involves the loss of HCl to form a stable bicyclic ion.[11]

Synthesis and Reactivity

(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is a known intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefoxitin.[1] While specific, detailed synthetic procedures for this intermediate are often proprietary, general synthetic strategies for substituted pyridinones are well-documented. One plausible approach involves the N-alkylation of a pre-formed 3,5-dichloro-4-pyridone with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.

Safety and Handling

According to available safety data, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is classified as an irritant.[12] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid. A comprehensive understanding of its structure, physicochemical parameters, and spectral characteristics is essential for its effective use in research and development, particularly in the context of pharmaceutical synthesis. The experimental protocols and interpretive insights provided herein are intended to serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

PubChem. (n.d.). Cefoxitin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). Retrieved from [Link]

-

NIST. (n.d.). 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo-. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Retrieved from [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN105254650A - Synthesis method of antibacterial drug cefoxitin.

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo-. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

-

Bruker. (n.d.). 3 13C NMR 100 MHz Acetic Acid-d4. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. Retrieved from [Link]

-

PMC. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2020, September 3). Synthesis, structural, DFT, solid state and antimicrobial studies of some new biologically active cefoxitin complexes. Retrieved from [Link]

- Google Patents. (n.d.). CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

- Google Patents. (n.d.). ZA969206B - Pyridyle acetic acid derivatives, process and intermediates for their preparation and use thereof..

-

CCSE. (n.d.). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.

- Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.

-

Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo- [webbook.nist.gov]

- 4. 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. cet-science.com [cet-science.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS No: 56187-37-2), a molecule of interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. This guide is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting. We will delve into the rationale behind the predicted spectral features, providing a robust framework for researchers to interpret their own experimental data. Furthermore, this guide outlines standardized protocols for the acquisition of high-quality spectroscopic data for this molecule.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₇H₅Cl₂NO₃ and a molecular weight of 222.02 g/mol .[1][2] Its structure, featuring a dichlorinated pyridone ring N-substituted with an acetic acid moiety, suggests potential applications as a scaffold in medicinal chemistry. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior in various assays. Spectroscopic techniques are the cornerstone of this characterization process.

This guide provides an in-depth look at the anticipated ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. The predictions are based on the known chemical structure and are supported by data from analogous compounds where available.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The key structural features that will influence its spectroscopic properties are the carboxylic acid group, the methylene bridge, the dichlorinated pyridone ring, and the carbonyl group within the ring.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the protons on the pyridone ring, the methylene bridge, and the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet | 2H | H-2, H-6 | The two protons on the pyridone ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen, the carbonyl group, and the chlorine atoms. |

| ~4.5 - 5.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen of the pyridone ring and the carbonyl of the acetic acid, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| ~10 - 13 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The exact chemical shift can be highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~165 - 170 | C=O (pyridone) | The carbonyl carbon within the pyridone ring will also be significantly downfield. |

| ~140 - 145 | C-2, C-6 | The two equivalent carbons on the pyridone ring adjacent to the nitrogen. |

| ~125 - 130 | C-3, C-5 | The carbons bearing the chlorine atoms will be shifted downfield. |

| ~50 - 55 | -CH₂- | The methylene carbon, influenced by the adjacent nitrogen and carbonyl group. |

Predicted IR Data

The IR spectrum will highlight the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |

| 1700-1750 | Strong | C=O | Stretching (Carboxylic Acid) |

| 1640-1680 | Strong | C=O | Stretching (Pyridone) |

| 1550-1600 | Medium | C=C | Stretching (Aromatic Ring) |

| 1200-1300 | Medium | C-N | Stretching |

| 700-800 | Strong | C-Cl | Stretching |

Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| ~221/223/225 | [M]⁺, Molecular ion peak |

| ~176/178/180 | [M - COOH]⁺ |

| ~148/150/152 | [M - CH₂COOH]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

Introduction

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a molecule of significant interest within the domains of pharmaceutical and agrochemical research. Its structural architecture, featuring a dichlorinated pyridinone core coupled with an acetic acid moiety, suggests a potential for diverse biological activities. As with any compound earmarked for development, a comprehensive understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding for formulation, analytical method development, and storage.

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] The inclusion of a carboxylic acid group introduces a key site for ionization, influencing properties like solubility and potential salt formation. Furthermore, the presence of two chlorine atoms on the pyridinone ring can significantly impact the molecule's lipophilicity, pKa, and metabolic stability.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in various solvent systems and under different environmental stressors.

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C7H5Cl2NO3 | Confirmed by chemical databases.[3][4] |

| Molecular Weight | 222.02 g/mol | Confirmed by chemical databases.[3][4] |

| pKa | Acidic (estimated range: 3-5) | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the dichlorinated pyridinone ring is expected to increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. This will be a critical determinant of its pH-dependent solubility. |

| LogP | Moderately Lipophilic | The dichlorinated aromatic ring contributes to lipophilicity, while the carboxylic acid and pyridinone moieties add polar character. The overall LogP will be a balance of these features, influencing its solubility in organic solvents and its potential for membrane permeability. |

| Physical Appearance | White to off-white solid | Based on the general appearance of similar small organic molecules. |

Solubility Profile: A Multifaceted Investigation

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its bioavailability and formulation design. The solubility of this compound is expected to be highly dependent on the pH and the polarity of the solvent.

Aqueous Solubility

The aqueous solubility of this compound will be intrinsically linked to its pKa.

-

At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form. In this state, the molecule's solubility will be governed by the interplay of the polar pyridinone and carboxylic acid groups and the nonpolar dichlorinated ring. It is anticipated to have low to moderate aqueous solubility.

-

At high pH (pH > pKa): The carboxylic acid will deprotonate to form a carboxylate salt. This ionization will dramatically increase the molecule's polarity and, consequently, its aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the carboxylic acid and the pyridinone oxygen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the molecule.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach. The following workflow outlines the key steps.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Solvent Systems:

-

Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Use high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane).

-

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into vials for each solvent system. The goal is to create a saturated solution with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in each solvent system.

-

Dilute the filtered supernatant to fall within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Solid-State Analysis (Optional but Recommended):

-

Analyze the remaining solid material using techniques like Powder X-ray Diffraction (PXRD) to determine if any polymorphic or solvate forms have been generated during the experiment.[5]

-

Stability Assessment: Ensuring Molecular Integrity

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[6][7][8]

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The amide-like bond within the pyridinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

-

Decarboxylation: While generally stable, the acetic acid moiety could undergo decarboxylation under harsh thermal stress.

-

Photodegradation: Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or visible light.

-

Oxidation: While the molecule does not contain highly susceptible oxidative sites, degradation under strong oxidative conditions should be evaluated.

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation is necessary to identify potential degradants and develop stability-indicating analytical methods.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specific duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Monitor the reaction at room temperature.

-

Thermal Degradation:

-

Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).

-

Solid State: Store the solid compound in an oven at a high temperature (e.g., 105°C).

-

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

-

A suitable starting point for the HPLC method could be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic or phosphoric acid).[9]

-

-

Data Interpretation:

-

Quantify the amount of parent compound remaining and the formation of any degradation products.

-

Determine the degradation pathways based on the identified degradants.

-

The stability-indicating method should be able to resolve the parent peak from all significant degradation product peaks.

-

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development. This guide has provided a comprehensive framework for approaching these critical characterization studies. By employing the outlined experimental protocols and considering the underlying physicochemical principles, researchers can generate the robust data necessary to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound. The insights gained from these studies will be invaluable in navigating the complex path from discovery to application.

References

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5Cl2NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. onyxipca.com [onyxipca.com]

- 7. ajrconline.org [ajrconline.org]

- 8. asianjpr.com [asianjpr.com]

- 9. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | SIELC Technologies [sielc.com]

The Privileged Scaffold in Focus: Elucidating the Potential Mechanism of Action of Dichlorinated Pyridinone Compounds

An In-Depth Technical Guide

Introduction: The Pyridinone Core and the Chlorine Question

The pyridinone ring system is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a multitude of biological targets.[3][4] Pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[4][5][6] The incorporation of this scaffold into drug candidates has been a fruitful strategy, leading to numerous clinical investigations.[3][7]

The addition of chlorine atoms to this privileged core introduces a significant chemical modification. Halogenation can profoundly alter a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can modulate its binding affinity, target selectivity, and overall pharmacological profile.[2] This guide, therefore, addresses the critical question: How do we systematically decipher the biological consequences of dichlorination on the pyridinone scaffold?

We will proceed not with a predefined answer, but with a strategic blueprint for discovery. This document outlines a multi-phased experimental approach, from broad-based phenotypic screening to high-resolution structural biology, designed to identify molecular targets, validate interactions, and map the downstream cellular consequences of dichlorinated pyridinone activity.

Part 1: Hypothesis-Driven Target Exploration

Based on the extensive literature on pyridinone analogues, we can formulate several primary hypotheses for the potential mechanism of action of dichlorinated derivatives. These hypotheses provide a logical starting point for a target-based investigation.

Hypothesis A: Modulation of Protein Kinase Activity

The pyridinone scaffold is a well-established kinase hinge-binding motif.[3][4] Its hydrogen bonding capabilities allow it to mimic the essential interactions of the natural ATP ligand. Numerous pyridinone-containing compounds have been developed as potent inhibitors of various kinases, including Met kinase and mitogen-activated protein kinases (MAPKs).[4] The dichlorination could enhance potency or alter the selectivity profile across the kinome.

Hypothesis B: Inhibition of Inflammatory Pathways

Pyridone derivatives have been reported to possess significant anti-inflammatory properties.[8] A plausible mechanism is the inhibition of key enzymes in inflammatory signaling, such as the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2.[8] The electron-withdrawing nature of the chlorine atoms could influence interactions with the active sites of these enzymes.

Hypothesis C: Antiviral Activity via Polymerase Inhibition

Certain pyridinone derivatives have shown promise as antiviral agents, particularly against viruses of the Flaviviridae family, such as Hepatitis C Virus (HCV).[9] A key target in this context is the viral RNA-dependent RNA polymerase (e.g., NS5B in HCV), where the compound may act as a non-nucleoside inhibitor.[9]

Part 2: An Experimental Blueprint for Mechanism of Action Elucidation

A robust MoA investigation integrates both unbiased and hypothesis-driven approaches. The following workflow is designed as a self-validating system, where findings from one phase inform and refine the experiments in the next.

Phase 1: Target Identification

The initial goal is to determine if the dichlorinated pyridinone compounds interact with specific cellular targets. This can be approached from two directions: observing the compound's effect on cells (phenotypic) or directly testing it against a panel of purified targets (target-based).

Experimental Protocol 1: Phenotypic Screening via High-Content Imaging

-

Causality: A phenotypic screen is an unbiased approach that makes no prior assumptions about the compound's target.[10] By observing a wide range of cellular parameters, we can identify a compound's "fingerprint" and generate hypotheses about the pathways it perturbs.

-

Methodology:

-

Cell Line Selection: Choose a panel of relevant human cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-937 lymphoma) based on the therapeutic areas suggested by pyridinone literature (e.g., oncology).[4]

-

Compound Treatment: Plate cells in 384-well microplates and treat with a dilution series of the dichlorinated pyridinone compound (e.g., 10 µM down to 10 nM) for 24-48 hours.

-

Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

-

Imaging: Acquire multi-channel images using an automated high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial integrity, cytoskeletal texture). Compare the feature profile of treated cells to negative controls (DMSO) and positive controls with known mechanisms.

-

Phase 2: Biophysical and Biochemical Validation

Once a putative target is identified, the next critical step is to confirm a direct, physical interaction and quantify its functional consequence.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Causality: SPR provides real-time, label-free measurement of binding events, allowing for the precise determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[10] This serves as definitive proof of a direct interaction between the compound and the purified target protein.

-

Methodology:

-

Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., a specific kinase) onto a sensor chip surface.

-

Analyte Injection: Prepare a series of dilutions of the dichlorinated pyridinone compound in a suitable running buffer.

-

Binding Measurement: Inject the compound dilutions sequentially over the chip surface. The change in refractive index at the surface, proportional to mass binding, is recorded in real-time as a sensorgram.

-

Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) to dissociate the compound, preparing the surface for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

-

Table 1: Hypothetical SPR Data for Compound X against Kinase Y

| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |

| Dichlorinated Pyridinone X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| Parent Pyridinone | 8.0 x 10⁴ | 4.0 x 10⁻³ | 50.0 |

This hypothetical data illustrates how dichlorination could lead to a 10-fold increase in binding affinity, primarily by slowing the dissociation rate.

Experimental Protocol 3: In Vitro Enzymatic Assay

-

Causality: Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional modulation of the target's activity (e.g., inhibition or activation).[10]

-

Methodology (Example: Kinase Inhibition Assay):

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific peptide substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the dichlorinated pyridinone compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Reaction Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using luminescence or fluorescence resonance energy transfer - FRET).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Phase 3: Cellular Pathway Analysis

The final phase connects the biochemical activity to a cellular outcome, confirming that the compound engages its target in a complex biological environment and modulates the intended signaling pathway.

Experimental Protocol 4: Western Blotting for Target Engagement and Pathway Modulation

-

Causality: Western blotting allows for the direct measurement of changes in protein levels and post-translational modifications, such as phosphorylation.[10] By examining the phosphorylation status of a kinase's substrate, we can directly assess whether the compound is engaging its target and blocking downstream signaling in intact cells.

-

Methodology:

-

Cell Treatment: Treat cultured cells with the dichlorinated pyridinone compound at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a defined period (e.g., 2 hours). Include a positive control (known inhibitor) and negative control (DMSO).

-

Cell Lysis: Lyse the cells to release total protein and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

-

Wash, then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in the phosphorylated protein signal relative to the total and loading controls.

-

Conclusion

Elucidating the mechanism of action of a novel compound class like dichlorinated pyridinones is a systematic process of inquiry, validation, and refinement. It requires an integrated, multi-disciplinary approach that builds a cohesive narrative from cellular phenotype to atomic-level interaction. The framework presented here—combining unbiased screening, rigorous biophysical validation, and functional cellular analysis—provides a robust pathway to understanding how these modified privileged scaffolds exert their biological effects. By following this blueprint, researchers can effectively de-risk and advance promising dichlorinated pyridinone compounds in the drug discovery pipeline, unlocking their full therapeutic potential.

References

-

Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.[11][12] Source: Molecules URL: [Link]

-

Title: Recent Advances of Pyridinone in Medicinal Chemistry.[3][4] Source: Frontiers in Chemistry URL: [Link]

-

Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.[5][6] Source: Taylor & Francis Online URL: [Link]

-

Title: Pyridones in drug discovery: Recent advances.[1][2] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Mechanism of Action: discover your small molecule's interactions and targets.[13] Source: Broad Institute URL: [Link]

-

Title: 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors.[9] Source: PubMed URL: [Link]

-

Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[8] Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Marketed drugs containing pyridinone.[7] Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

A Technical Guide to the Biological Activity Screening of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid

Abstract

This document provides a comprehensive technical framework for the systematic screening of the biological activities of the novel compound, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. The 4-pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including antimicrobial, antineoplastic, and anti-inflammatory effects[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered screening cascade. We will detail field-proven protocols, explain the causality behind experimental choices, and provide self-validating systems through the inclusion of rigorous controls. The objective is to establish a foundational biological profile for this compound, identifying and validating potential therapeutic avenues for further development.

Introduction: The Rationale for Screening

The compound this compound belongs to the N-substituted 4-pyridinone class. The pyridinone ring is a versatile heterocyclic motif found in numerous biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse substitutions possible on the ring and nitrogen atom, allows for fine-tuning of its pharmacological profile.

The rationale for screening this specific compound is based on established evidence from structurally related molecules:

-

Antimicrobial Potential: Pyridinone derivatives have demonstrated activity against a spectrum of bacteria and fungi, making them interesting candidates in the search for new antibiotics to combat antimicrobial resistance[1][4][5].

-

Anticancer Activity: The 4-pyridinone scaffold has been identified in compounds with potent antitumor properties, acting through various mechanisms such as cell cycle arrest and induction of apoptosis[2][6][7].

-

Anti-inflammatory Effects: Various pyridinone and pyridazinone derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines[8][9][10].

This guide proposes a hierarchical screening approach, beginning with broad primary assays across these three key areas, followed by more specific secondary assays to elucidate mechanisms of action for any identified "hits."

Caption: Overall screening strategy for the target compound.

Tier 1: Primary Screening - Antimicrobial Activity

The initial step is to determine if the compound possesses broad-spectrum antimicrobial properties. We will employ the broth microdilution method to quantify its activity as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism[11]. This method is preferred for primary screening due to its efficiency, quantitative nature, and suitability for testing multiple organisms simultaneously[12][13].

Causality and Experimental Design

-

Choice of Microorganisms: To assess the spectrum of activity, a panel of clinically relevant bacteria is selected, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species. These represent different cell wall structures and resistance mechanisms.

-

Controls for Self-Validation:

-

Positive Control: A known antibiotic (e.g., Gentamicin for bacteria) to confirm the assay is performing correctly and the microorganisms are susceptible[3].

-

Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) is tested alone to ensure it has no intrinsic antimicrobial activity at the concentrations used.

-

Sterility Control: Broth medium without microorganisms to check for contamination.

-

Growth Control: Microorganisms in broth without any test compound to ensure adequate growth.

-

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[14]. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth). This typically creates a concentration range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions and control wells[14].

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound with no visible turbidity[14].

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

The results should be summarized in a clear table.

| Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative | ||

| Klebsiella pneumoniae | Negative |

Tier 1: Primary Screening - Anticancer Activity

To evaluate the potential of the compound as an antineoplastic agent, a primary cytotoxicity screen against a panel of human cancer cell lines is essential. The MTT assay is a robust and widely used colorimetric assay for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[15][16].

Causality and Experimental Design

-

Choice of Cell Lines: A diverse panel of cell lines is recommended to identify potential tissue-specific activity. For example, MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) represent common cancer types[7][17]. Including a non-cancerous cell line (e.g., MRC-5, normal lung fibroblasts) is crucial to assess selectivity and potential general toxicity.

-

Principle of MTT Assay: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[15][18]. The amount of formazan produced is proportional to the number of metabolically active cells.

-

Controls for Self-Validation:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate the assay sensitivity.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Blank Control: Media without cells to provide a background reading for the spectrophotometer.

-

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add the media containing the various compound concentrations. Incubate for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well to a final concentration of 0.5 mg/mL[19]. Incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals[16]. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength of 570 nm[19]. A reference wavelength of 630 nm can be used to subtract background absorbance[16].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Caption: Workflow for the Griess Assay.

Data Presentation

Present the results clearly, linking cytotoxicity with NO inhibition.

| Compound Conc. (µM) | Cell Viability (%) | NO Production (% of LPS Control) |

| 0 (LPS only) | 100 | 100 |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| Dexamethasone (10 µM) |

Conclusion and Path Forward

This technical guide outlines a robust, logical, and efficient cascade for the primary biological screening of this compound. By systematically evaluating its antimicrobial, anticancer, and anti-inflammatory potential using validated in vitro assays, a clear initial profile of the compound's activity can be established. Any positive "hits" from this primary screen will warrant progression to Tier 2 secondary screening. These subsequent studies would aim to confirm the activity, expand the panel of cell lines or microbial strains, and begin to investigate the molecular mechanism of action (e.g., enzyme inhibition assays, gene expression analysis, or cell cycle analysis). This structured approach ensures that resources are directed toward the most promising therapeutic avenues, forming a solid foundation for further preclinical development.

References

-

Atalan, E., & Cukurovali, A. (2010). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry, 22(1), 29-34. [Link]

-

Adrar, N., Oukil, N., & Drouiche, N. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 219, 106963. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Temple, C., & Kussner, C. L. (1981). Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone. Journal of Medicinal Chemistry, 24(11), 1304–1308. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Gutzki, F. M., Stichtenoth, D. O., & Tsikas, D. (1998). Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Fresenius' Journal of Analytical Chemistry, 361(3), 315–323. [Link]

-

Adrar, N., Oukil, N., & Drouiche, N. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 9(10), 846–857. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

-

Gualtieri, F., Romanelli, M. N., Scapecchi, S., Teodori, E., Budriesi, R., & Chiarini, A. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]

-

Gilbert, P., & Brown, M. R. W. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]

-

Protocol Online. (2019). Protocol Griess Test. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. [Link]

-

Bîcu, E., & Vlase, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3247. [Link]

-

Yuan, G., & Wang, P. (2013). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 18(11), 13133–13149. [Link]

-

Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. [Link]

-

Redda, K. K., Rao, K. N., Heiman, A. S., Onayemi, F. Y., & Clark, J. B. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin, 39(3), 786–791. [Link]

-

Singh, S., & Sharma, P. K. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science. [Link]

-

Chaban, T., Chaban, I., Kaspruk, I., & Ogurtsov, V. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 169–174. [Link]

-

Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(2), 1195–1200. [Link]

-